2-(4,4-Dimethylcyclohexyl)acetaldehyde

Coordination Chemistry Photocatalysis Schiff Base Synthesis

2-(4,4-Dimethylcyclohexyl)acetaldehyde (CAS 1547036-81-6) is an alicyclic aldehyde with the molecular formula C10H18O and a molecular weight of 154.25 g/mol, characterized by a gem-dimethyl substituted cyclohexane ring. It is a niche chemical intermediate, typically supplied as a liquid with a minimum purity of 95%, and its predicted boiling point is 209.3±9.0 °C.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B8681771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Dimethylcyclohexyl)acetaldehyde
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)CC=O)C
InChIInChI=1S/C10H18O/c1-10(2)6-3-9(4-7-10)5-8-11/h8-9H,3-7H2,1-2H3
InChIKeyYEACCBWVDDIELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,4-Dimethylcyclohexyl)acetaldehyde for Advanced Intermediate Procurement: A Strategic Buyer‘s Guide


2-(4,4-Dimethylcyclohexyl)acetaldehyde (CAS 1547036-81-6) is an alicyclic aldehyde with the molecular formula C10H18O and a molecular weight of 154.25 g/mol, characterized by a gem-dimethyl substituted cyclohexane ring . It is a niche chemical intermediate, typically supplied as a liquid with a minimum purity of 95%, and its predicted boiling point is 209.3±9.0 °C . The compound‘s core value proposition lies in its role as a synthetic building block, enabling the introduction of a sterically bulky, conformationally biased hydrophobic motif. Its primary documented application is in the synthesis of a Cu(I) bis(phenanthroline) photosensitizer via Schiff base condensation , while its underlying dimethylcyclohexyl scaffold is also foundational to a wider class of derivatives with demonstrated utility in malodor neutralization [1] and as fragrance ingredients [2].

The Strategic Imperative of Specificity in 2-(4,4-Dimethylcyclohexyl)acetaldehyde Procurement


Generic substitution within the class of cyclohexyl- or dimethylcyclohexyl-containing aldehydes is a high-risk procurement strategy due to profound differences in steric bulk, conformational rigidity, and resultant downstream performance. The target compound, 2-(4,4-dimethylcyclohexyl)acetaldehyde, possesses a unique 4,4-gem-dimethyl substitution pattern that creates a highly hindered, rigidified aliphatic environment . This is fundamentally distinct from an analog like 2-[(4,4-Dimethylcyclohexyl)oxy]acetaldehyde (CAS 1593379-21-5) which, despite containing the same dimethylcyclohexyl moiety, introduces an ether oxygen, drastically altering its polarity, metabolic profile, and synthetic reactivity [1]. Similarly, substituting the ethyl-linked aldehyde for a directly attached benzaldehyde, as in 4-(4,4-dimethylcyclohexyl)benzaldehyde (CAS 1781950-17-1), changes the compound‘s core from an aliphatic building block to an aromatic one, redirecting its entire synthetic utility . Even a seemingly minor structural change to the regioisomeric 2-(4,4-dimethylcyclohexyl)propanal introduces a methyl group adjacent to the reactive aldehyde, which alters its stereoelectronic properties and can dramatically affect the yield and selectivity of subsequent transformations . Therefore, the precise structure of 2-(4,4-dimethylcyclohexyl)acetaldehyde is not an interchangeable commodity; its specific geometry is the critical parameter for ensuring the intended steric and conformational control in advanced syntheses, such as ligand design for catalysis.

Quantitative Evidence for Differentiating 2-(4,4-Dimethylcyclohexyl)acetaldehyde for Scientific Selection


Comparative Synthetic Utility: The Cu(I) Photosensitizer Synthesis Pathway

2-(4,4-Dimethylcyclohexyl)acetaldehyde is specifically documented as a key precursor in the synthesis of a Cu(I) bis(phenanthroline) photosensitizer, where it undergoes a Schiff base condensation with a phenanthroline derivative . This application distinguishes it from the broader class of dimethylcyclohexyl derivatives, whose primary uses are in unrelated fields like fragrance and malodor control [1][2]. The reactivity of its aldehyde group in this specific, named transformation provides a targeted, rather than general, synthetic use case.

Coordination Chemistry Photocatalysis Schiff Base Synthesis

Physical Property Differentiation for Storage and Handling Logistics

The target compound requires specific cold storage conditions (-10°C) and shipping on ice packs, indicating its potential for thermal degradation or decomposition under ambient conditions . This requirement is not uniformly stated for its closest analogs. For instance, 4-(4,4-dimethylcyclohexyl)benzaldehyde is reported to be a stable, colorless liquid at ambient conditions [1]. This quantifiable storage temperature difference is a critical parameter for procurement, as it directly impacts shipping costs and long-term inventory management.

Material Science Analytical Chemistry Logistics

Commercial Availability and Purity Benchmarking for Sourcing Decisions

The compound is commercially available from multiple specialized vendors, with the industry-standard purity specification consistently set at a minimum of 95% . This baseline is comparable to, but not exceeding, the purity levels offered for many research-grade aldehydes. However, a higher purity grade (98.0%) is available from at least one major catalog, offering a direct quantitative differentiator for applications requiring more stringent material specifications [1].

Supply Chain Quality Control Chemical Sourcing

Reproducibility in Synthesis: A Validated Laboratory-Scale Procedure

A detailed, laboratory-scale synthetic protocol for 2-(4,4-dimethylcyclohexyl)acetaldehyde is available, reporting a specific yield of 27.3 g from a 25.3 g starting material input using a sulfur trioxide-pyridine oxidation . This provides a quantifiable benchmark for in-house synthesis, offering a tangible alternative to commercial procurement and a direct metric for assessing process efficiency.

Synthetic Chemistry Process Chemistry Laboratory Methods

Regulatory and Shipping Classification for Logistical Planning

The target compound is classified as non-hazardous for transportation (DOT/IATA), a specific logistical attribute that simplifies and reduces the cost of domestic and international shipping . This is a key differentiator from many structurally similar aldehydes, which may be classified as hazardous materials due to flammability or toxicity concerns, thereby incurring higher shipping costs and regulatory paperwork.

EHS Compliance Chemical Logistics Regulatory Affairs

Targeted Application Scenarios for 2-(4,4-Dimethylcyclohexyl)acetaldehyde in R&D and Process Development


Scenario 1: Synthesis of Novel Phenanthroline-Based Photocatalysts

This scenario is directly supported by the compound‘s documented use in creating a Cu(I) bis(phenanthroline) photosensitizer . R&D groups focused on photoredox catalysis, solar energy conversion, or photodynamic therapy can procure this specific aldehyde to introduce a sterically demanding, rigid dimethylcyclohexyl moiety onto a phenanthroline ligand. This structural element can be used to tune the photophysical properties of the resulting metal complex, such as its excited-state lifetime or its resistance to photodegradation.

Scenario 2: Development of Sterically Hindered Chiral Ligands and Organocatalysts

The gem-dimethyl substitution on the cyclohexyl ring imparts significant steric bulk, which is a valuable attribute for designing ligands for asymmetric catalysis . In this scenario, 2-(4,4-dimethylcyclohexyl)acetaldehyde is a key intermediate for synthesizing chiral amines, alcohols, or imines via well-established aldehyde transformations (e.g., reductive amination, Grignard addition). The resulting catalysts could find applications in challenging enantioselective transformations where high steric demand is required to achieve optimal enantiocontrol.

Scenario 3: Cost-Benefit Analysis for In-House vs. Contract Synthesis

This scenario addresses the procurement decision itself. A process chemist can leverage the published synthetic procedure, which reports a yield of 27.3 g from a 25.3 g starting material , to perform a detailed make-versus-buy analysis. By comparing the cost of the starting material (2-(4,4-dimethylcyclohexyl)ethanol) and reagents against the quoted price for the final aldehyde from vendors offering 95% or 98.0% purity grades [1], the user can make a data-driven decision that optimizes resource allocation for their specific project scale and budget.

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